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Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate Documentation Hub

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  • Product: Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
  • CAS: 1132610-84-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carb...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The presented synthesis is a multi-step process commencing with the readily available starting material, 2-amino-5-methylpyridine. This guide will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed, step-by-step experimental protocols, and elucidate the underlying reaction mechanisms. All quantitative data is summarized for clarity, and key transformations are visualized to enhance understanding. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel pyrrolopyridine derivatives.

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core, an isomer of the more commonly encountered 7-azaindole (pyrrolo[2,3-b]pyridine), is a privileged heterocyclic motif in the design of biologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into a diverse array of therapeutic agents. Derivatives of this scaffold have demonstrated potent activity as inhibitors of various kinases, making them attractive candidates for the development of novel treatments for cancer and other proliferative diseases. The title compound, Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, serves as a versatile intermediate, with the ethyl ester functionality providing a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR).

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The pyrrole ring can be constructed onto a pre-existing pyridine core. This disconnection leads back to the key starting material, 2-amino-5-methylpyridine, and a suitable three-carbon synthon that will provide the remaining atoms of the pyrrole ring, including the ethyl carboxylate group.

Based on this analysis, a three-step synthetic sequence is proposed:

  • N-Alkylation: Reaction of 2-amino-5-methylpyridine with an appropriate α-halo-β-ketoester, such as ethyl bromopyruvate.

  • Intramolecular Cyclization: An intramolecular condensation reaction of the resulting N-alkylated intermediate to form a dihydropyrrolopyridinone.

  • Aromatization: Dehydration of the cyclic intermediate to furnish the final aromatic 1H-pyrrolo[3,2-b]pyridine ring system.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the well-established nature of the individual transformations.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 2-Amino-5-methylpyridine C Ethyl 3-(5-methylpyridin-2-ylamino)-2-oxopropanoate A->C N-Alkylation B Ethyl Bromopyruvate B->C D Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate C->D Intramolecular Cyclization & Aromatization

Caption: Overall synthetic workflow for Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Amino-5-methylpyridine (Starting Material)

While 2-amino-5-methylpyridine is commercially available, for completeness, a common synthetic method is the Chichibabin reaction. This reaction involves the amination of 3-methylpyridine (β-picoline) using sodamide (NaNH₂).

Reaction:

3-Methylpyridine + NaNH₂ → 2-Amino-5-methylpyridine

Protocol:

A detailed and established procedure for this transformation can be found in the literature.[1][2] The reaction typically involves heating 3-methylpyridine with sodamide in an inert solvent such as xylene or toluene under pressure. The reaction mixture is then carefully quenched with water, and the product is isolated by extraction and purified by distillation.

Causality and Expertise: The Chichibabin reaction is a classic method for the direct amination of pyridine rings. The strong nucleophile, amide ion (NH₂⁻), attacks the electron-deficient C2 position of the pyridine ring. The methyl group at the 3-position directs the amination primarily to the C2 and C6 positions. The 2-amino-5-methylpyridine isomer is then separated from the 2-amino-3-methylpyridine byproduct by fractional distillation.[1]

Step 2: N-Alkylation of 2-Amino-5-methylpyridine

Reaction:

2-Amino-5-methylpyridine + Ethyl bromopyruvate → Ethyl 3-(5-methylpyridin-2-ylamino)-2-oxopropanoate

Protocol:

  • To a solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of ethyl bromopyruvate (1.1 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Mechanistic Insight: This reaction proceeds via a standard SN2 mechanism. The exocyclic amino group of 2-amino-5-methylpyridine acts as a nucleophile and displaces the bromide from ethyl bromopyruvate. The use of a base is crucial to deprotonate the amino group, thereby increasing its nucleophilicity and driving the reaction to completion.

Step 3: Intramolecular Cyclization and Aromatization

Reaction:

Ethyl 3-(5-methylpyridin-2-ylamino)-2-oxopropanoate → Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Protocol:

  • The crude or purified ethyl 3-(5-methylpyridin-2-ylamino)-2-oxopropanoate from the previous step is dissolved in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • The solution is heated to a high temperature (typically 200-250 °C) for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Alternatively, the cyclization can be promoted by a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent at a more moderate temperature (e.g., 100-150 °C).

  • After completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent.

  • The product is isolated by filtration or extraction, and purified by recrystallization or column chromatography.

Mechanistic Rationale: This transformation is a thermally or acid-catalyzed intramolecular cyclization followed by dehydration. The enol or enolate of the ketoester attacks the C3 position of the pyridine ring in an electrophilic aromatic substitution-like manner. The subsequent elimination of a molecule of water leads to the formation of the aromatic pyrrole ring. The high temperature provides the necessary activation energy for the cyclization and subsequent dehydration.

Quantitative Data Summary

StepReactantsReagents/SolventsTemperature (°C)Time (h)Typical Yield (%)
13-MethylpyridineSodamide, Xylene150-170360-70
22-Amino-5-methylpyridine, Ethyl bromopyruvateK₂CO₃, DMF0 to RT12-2470-85
3Ethyl 3-(5-methylpyridin-2-ylamino)-2-oxopropanoateDiphenyl ether or PPA150-2502-650-70

Characterization of the Final Product

The structure of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate should be confirmed by standard spectroscopic methods:

  • ¹H NMR: Expected signals for the ethyl group (triplet and quartet), the methyl group on the pyridine ring (singlet), aromatic protons on both rings, and a broad singlet for the N-H proton of the pyrrole.

  • ¹³C NMR: Resonances corresponding to the carbonyl carbon of the ester, the ethyl group carbons, the methyl carbon, and all aromatic carbons of the bicyclic system.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the product.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch of the pyrrole, the C=O stretch of the ester, and C-H and C=C/C=N stretches of the aromatic rings.

Conclusion: A Reliable Pathway to a Key Intermediate

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. The strategy leverages well-understood and robust chemical transformations, ensuring reproducibility and accessibility for researchers in various settings. The final product serves as a valuable building block for the synthesis of a wide range of more complex molecules with potential therapeutic applications. By understanding the underlying principles and adhering to the detailed protocols, scientists can efficiently access this important heterocyclic scaffold for their drug discovery and development programs.

References

  • Cislak, F. E., & Kranzfelder, A. L. (1948). U.S. Patent No. 2,456,379. Washington, DC: U.S.
  • Lendel, V. G., & Fesenko, M. S. (1994). U.S. Patent No. 5,332,824. Washington, DC: U.S.

Sources

Exploratory

Spectroscopic Characterization of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: A Predictive Technical Guide

Abstract This technical guide provides a detailed predictive analysis of the spectroscopic signature of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. As a novel heterocyclic compound with potential applications...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic signature of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. As a novel heterocyclic compound with potential applications in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount for researchers, scientists, and drug development professionals. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from structurally analogous compounds, to construct a comprehensive and predictive spectroscopic profile. This guide is designed to serve as a robust reference for the identification, characterization, and quality control of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in a research and development setting.

Introduction and Molecular Structure

Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate belongs to the azaindole class of bicyclic heteroaromatic compounds. These scaffolds are of significant interest in drug discovery due to their bioisosteric relationship with indoles and their ability to form key interactions with biological targets. The title compound is characterized by a pyrrolo[3,2-b]pyridine core, substituted with a methyl group at the C5 position of the pyridine ring and an ethyl carboxylate group at the C2 position of the pyrrole ring.

The precise elucidation of this structure is critically dependent on a multi-faceted spectroscopic approach. Each technique provides a unique piece of the puzzle, and together, they offer a self-validating system for confirming the molecular identity and purity. This guide will systematically detail the predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Figure 1: Molecular Structure of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted spectrum of the title compound in a standard deuterated solvent like DMSO-d₆ or CDCl₃ would provide unambiguous information about the number of different types of protons and their connectivity.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Key Insights
~11.5 - 12.5br s1HN1-HThe pyrrole N-H proton is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding. Its broadness is characteristic.
~8.2 - 8.4d1HH6This proton is on the pyridine ring, ortho to the nitrogen atom (N4), leading to significant deshielding. It will appear as a doublet due to coupling with H7.
~7.2 - 7.4d1HH7This proton is meta to the pyridine nitrogen and will be coupled to H6, appearing as a doublet.
~7.0 - 7.2s1HH3The proton on the pyrrole ring is expected to be a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent ester group.
~4.3 - 4.5q2H-O-CH₂-CH₃The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons.
~2.4 - 2.6s3HC5-CH₃The methyl group on the pyridine ring will be a singlet and its chemical shift is characteristic of an aromatic methyl group.
~1.3 - 1.5t3H-O-CH₂-CH₃The terminal methyl protons of the ethyl ester will appear as a triplet due to coupling with the adjacent methylene group.
Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, including the potentially slowly relaxing N-H proton.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their chemical environment.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentRationale and Key Insights
~160 - 165C=OThe ester carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum.
~145 - 150C5The substituted carbon on the pyridine ring, deshielded by the adjacent nitrogen.
~140 - 145C7aA quaternary carbon at the fusion of the two rings.
~135 - 140C2The ester-substituted carbon of the pyrrole ring.
~130 - 135C6Aromatic CH carbon on the pyridine ring.
~120 - 125C3aThe second quaternary carbon at the ring fusion.
~115 - 120C7Aromatic CH carbon on the pyridine ring.
~105 - 110C3The CH carbon of the pyrrole ring.
~60 - 65-O-CH₂-CH₃The methylene carbon of the ethyl ester, deshielded by the oxygen atom.
~15 - 20C5-CH₃The methyl carbon attached to the pyridine ring.
~10 - 15-O-CH₂-CH₃The terminal methyl carbon of the ethyl ester.
Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is beneficial if sensitivity is an issue.

  • Instrumentation: A 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.

  • Processing: Similar to ¹H NMR, with calibration against the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. For Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (Molecular Formula: C₁₁H₁₂N₂O₂), the expected exact mass is 204.0899 g/mol .

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zPredicted FragmentRationale and Fragmentation Pathway
204[M]⁺The molecular ion peak, which should be prominent.
159[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester group is a very common and expected fragmentation pathway.
131[M - OCH₂CH₃ - CO]⁺Subsequent loss of carbon monoxide from the m/z 159 fragment. This is a characteristic fragmentation for esters.
130[M - CH₃CH₂O₂C]⁺Loss of the entire ethyl carboxylate group.

digraph "MS_Fragmentation" {
graph [splines=true, overlap=false, nodesep=0.6];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[M]⁺˙\nm/z = 204", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M - OC2H5]⁺\nm/z = 159", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[F1 - CO]⁺\nm/z = 131", fillcolor="#FBBC05", fontcolor="#202124"];

M -> F1 [label="- •OC2H5"]; F1 -> F2 [label="- CO"]; }

Figure 2: Predicted major fragmentation pathway for Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate under EI-MS.

Experimental Protocol: Mass Spectrometry Acquisition
  • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended for accurate mass determination.

  • Ionization Method: Electrospray ionization (ESI) is suitable for generating the protonated molecule [M+H]⁺ (m/z 205.0977), while Electron Ionization (EI) is effective for observing fragmentation patterns.

  • Sample Introduction: The sample can be introduced directly via an infusion pump (for ESI) or through a gas chromatography (GC) interface (for EI, if the compound is sufficiently volatile and thermally stable).

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Key Insights
~3300 - 3400N-H StretchPyrrole N-HA relatively sharp peak is expected for the N-H stretch of the pyrrole ring.
~3100 - 3150C-H Stretch (Aromatic)Ar-HStretching vibrations for the C-H bonds on the heterocyclic rings.
~2900 - 3000C-H Stretch (Aliphatic)C-H (sp³)Stretching vibrations for the methyl and ethyl C-H bonds.
~1700 - 1725C=O StretchEster CarbonylA strong, sharp absorption band characteristic of an α,β-unsaturated ester carbonyl.
~1600 - 1620C=C & C=N StretchAromatic RingsVibrations associated with the carbon-carbon and carbon-nitrogen double bonds within the bicyclic system.
~1250 - 1300C-O StretchEster C-OA strong band corresponding to the stretching of the C-O single bond of the ester.
Experimental Protocol: IR Spectroscopy Acquisition
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid State: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

    • Thin Film: If the sample is soluble in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

    • ATR: Attenuated Total Reflectance (ATR) is a convenient method requiring minimal sample preparation; the solid sample is simply pressed against the ATR crystal.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr) should be collected and automatically subtracted from the sample spectrum.

Conclusion

This predictive guide provides a comprehensive spectroscopic framework for the characterization of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. The synergistic use of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, as detailed herein, establishes a robust, self-validating system for structural confirmation and purity assessment. The predicted data, derived from fundamental principles and comparison with analogous structures, offers a reliable benchmark for researchers engaged in the synthesis and application of this novel heterocyclic compound. It is anticipated that this guide will facilitate the unambiguous identification of the title compound and accelerate its development in various scientific endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. [Link]

Foundational

An In-depth Technical Guide to the Reactivity of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of medicinal chemistry is in constant evolution, driven by the pursuit of novel molecular scaffolds that offer therapeutic advantages...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of medicinal chemistry is in constant evolution, driven by the pursuit of novel molecular scaffolds that offer therapeutic advantages. Among these, the fused heterocyclic system of 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, has emerged as a privileged structure. Its presence in a variety of biologically active compounds underscores its significance as a pharmacophore. This technical guide focuses on a specific, yet versatile, derivative: Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. As a Senior Application Scientist, the aim of this document is to provide an in-depth understanding of the reactivity of this molecule, moving beyond a simple recitation of reactions to an exploration of the underlying electronic and steric influences that govern its chemical behavior. This guide is designed to empower researchers to rationally design synthetic routes and to functionalize this core scaffold with precision, thereby accelerating the discovery of new therapeutic agents.

Molecular Architecture and Electronic Landscape

Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a fascinating bicyclic heteroaromatic system where a pyrrole ring is fused to a pyridine ring. This fusion creates a unique electronic interplay that dictates its reactivity.

  • The Pyrrole Ring: Inherently electron-rich, the pyrrole moiety is susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, significantly increasing the electron density of the ring carbons.

  • The Pyridine Ring: In contrast, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, which withdraws electron density from the ring. This makes the pyridine ring generally resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen.

  • Substituent Effects: The molecule is further decorated with three key substituents, each exerting its own electronic and steric influence:

    • Ethyl Carboxylate Group (at C2): This electron-withdrawing group deactivates the pyrrole ring towards electrophilic substitution and directs incoming electrophiles away from its immediate vicinity.

    • Methyl Group (at C5): As an electron-donating group, the methyl substituent activates the pyridine ring towards electrophilic substitution and deactivates it towards nucleophilic attack.

    • Pyrrole NH: The acidic proton on the pyrrole nitrogen can be abstracted by a base, generating a nucleophilic anion that can participate in various reactions.

This intricate combination of an electron-rich pyrrole, an electron-deficient pyridine, and the directing effects of the substituents makes for a rich and nuanced reactivity profile.

Reactivity of the 1H-Pyrrolo[3,2-b]pyridine Core

The chemical behavior of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a composite of the reactivities of its constituent rings and functional groups. Understanding the preferred sites of reaction is crucial for strategic synthetic planning.

Electrophilic Aromatic Substitution

The electron-rich nature of the pyrrole ring makes it the primary site for electrophilic aromatic substitution. Drawing parallels with indole chemistry, the C3 position is the most nucleophilic and therefore the most likely site of attack.[1][2] The electron-withdrawing ester at C2 further reinforces this preference by deactivating the C2 position.

  • Vilsmeier-Haack Formylation: This reaction introduces a formyl group, a versatile handle for further transformations, onto the pyrrole ring. The reaction typically proceeds at the C3 position.[3][4][5][6][7]

  • Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various reagents. The regioselectivity is generally directed to the C3 position of the pyrrole ring.[8][9]

  • Nitration: The introduction of a nitro group, a strong electron-withdrawing group, can be achieved under carefully controlled conditions, with substitution expected at the C3 position.[10][11][12]

Diagram of Electrophilic Substitution

Predicted outcomes of electrophilic substitution.
Nucleophilic Substitution

The electron-deficient pyridine ring is the target for nucleophilic attack. The presence of a good leaving group, such as a halogen, is typically required for these reactions to proceed efficiently. Nucleophilic substitution on the pyridine ring of azaindoles often occurs at the C4 and C6 positions.

Metalation and Cross-Coupling Reactions

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of heterocyclic compounds. The pyrrole proton can be abstracted using a strong base like n-butyllithium, followed by quenching with an electrophile. Furthermore, halogenated derivatives of the 4-azaindole core are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[13][14]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Start Halo-4-azaindole Derivative Reagents Arylboronic Acid, Pd Catalyst, Base Reaction Reaction Mixture (e.g., Dioxane/Water, 90°C) Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Arylated 4-azaindole Purification->Product

General workflow for Suzuki-Miyaura coupling.

Reactivity of the Substituents

The functional groups attached to the 4-azaindole core offer additional sites for chemical modification.

Ethyl Carboxylate Group

The ester at the C2 position is a versatile handle for a variety of transformations:

  • Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[15][16] This carboxylic acid can then be used in amide bond formation or other transformations.

  • Amidation: The ester can be directly converted to an amide by heating with an amine, often in the presence of a catalyst. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.[1][2][17][18][19]

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride.

Methyl Group

The methyl group at the C5 position of the pyridine ring can also be functionalized, although this often requires more forcing conditions. The acidity of the methyl protons is increased due to the electron-withdrawing nature of the pyridine ring, allowing for deprotonation with a strong base and subsequent reaction with electrophiles.[20][21]

Synthetic Protocols: Case Studies

To provide a practical context for the discussed reactivity, this section details representative experimental procedures for the functionalization of related azaindole systems. These protocols can be adapted for Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate with appropriate modifications.

Protocol: Vilsmeier-Haack Formylation of a 4-Azaindole Derivative

Objective: To introduce a formyl group at the C3 position of the pyrrole ring.

Rationale: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. The regioselectivity is dictated by the electronic properties of the pyrrole ring.

Step-by-Step Methodology:

  • To a stirred solution of the 4-azaindole derivative in anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Basify the mixture with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-formyl-4-azaindole.

Protocol: Suzuki-Miyaura Cross-Coupling of a Halo-4-Azaindole

Objective: To introduce an aryl group at a halogenated position on the pyridine ring.

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. It offers a high degree of functional group tolerance.

Step-by-Step Methodology:

  • In a reaction vessel, combine the halo-4-azaindole derivative, the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at 90-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the arylated 4-azaindole product.[14]

Conclusion and Future Directions

Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate represents a scaffold of significant potential in drug discovery. Its nuanced reactivity, arising from the electronic interplay of the fused heterocyclic system and its substituents, offers a multitude of opportunities for chemical diversification. A thorough understanding of its reactivity profile, as outlined in this guide, is paramount for the rational design and synthesis of novel derivatives with desired pharmacological properties. Future research will undoubtedly uncover new and innovative ways to functionalize this versatile core, further expanding its utility in the development of next-generation therapeutics.

References

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2014). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 12(42), 8496-8507.
  • Patil, P. O., & Bari, S. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(8), 2956.
  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Loh, T. P., & Hu, Q. Y. (2001). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. Synlett, 2001(11), 1809-1811.
  • Andrade, J. C., & Rocha, G. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Ponra, S., Peter, Z., Sheikh, M. W., Eriksson, L., & Verho, O. (2023).
  • Comins, D. L., & Joseph, S. P. (2007). The methyl group as a source of structural diversity in heterocyclic chemistry: side chain functionalization of picolines and related heterocycles. The Journal of organic chemistry, 72(19), 7087–7096.
  • Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. K. (2013). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS medicinal chemistry letters, 4(11), 1081–1086.
  • Rlavie. (n.d.). 5-Nitro-1H-Pyrrolo[2,3-B]Pyridine. Retrieved from [Link]

  • ChemWis. (2023, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. [Link]

  • Varma, R. S. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191.
  • Hranjec, M., & Kralj, M. (2021). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Li, Z., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Singh, R., & Kumar, V. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Wang, Y., et al. (2023). Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. European Journal of Medicinal Chemistry, 258, 115599.
  • Chemistry LibreTexts. (2021, March 19). Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Yadav, G., & Singh, R. P. (2018). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ChemistrySelect, 3(32), 9239-9243.
  • Singh, R. P., et al. (2021). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 86(15), 10455–10466.
  • Barlin, G. B., & Fenn, M. D. (1977). Kinetics of reactions in heterocycles. Part IX. Trimethylammonio- and dimethylamino-N-methyl-derivatives of quinoline, isoquinoline, cinnoline, phthalazine, quinazoline, and quinoxaline. Journal of the Chemical Society, Perkin Transactions 2, (11), 1425-1429.
  • Varma, R. S. (2005). Direct nitration of five membered heterocycles. Semantic Scholar.
  • Gangarapu, N. R., Reddy, E. K., Sajith, A. M., Yellappa, S., & Chandrasekhar, K. B. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(28), 8821-8825.
  • El-Gazzar, A. B. A., & Gaafar, A. M. (2017). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 7(12), 7107-7114.
  • El-Gazzar, A. B. A., & Gaafar, A. M. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Advances, 11(12), 7107-7114.
  • Lowe, J. T., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436–1441.
  • Ali, M. A., et al. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2022(3), M1424.

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Exploratory

Introduction: Unveiling the Spectroscopic Signature of a Privileged Scaffold

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate The 1H-pyrrolo[3,2-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

The 1H-pyrrolo[3,2-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug development, forming the structural basis for a variety of biologically active compounds. Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a key derivative, and a thorough understanding of its structural and electronic properties is paramount for its synthesis, characterization, and the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this target compound, offering field-proven insights into spectral interpretation, experimental design, and data validation for researchers and scientists.

The causality behind this detailed spectroscopic analysis lies in the need for absolute certainty in molecular structure. In drug development, even minor structural ambiguities can lead to significant variations in biological activity and safety profiles. Therefore, a comprehensive NMR characterization, as detailed herein, serves as a foundational pillar of scientific integrity for any research involving this molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, a standardized atom numbering system is applied to the structure of ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate as shown below. This numbering will be used consistently throughout this guide.

Caption: Structure of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate with atom numbering.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information about the electronic environment and connectivity of protons in the molecule. The analysis is based on chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J).

Expertise & Experience: Predicting the ¹H NMR Spectrum

The prediction of the ¹H NMR spectrum is not merely a recitation of table values; it is a synthesis of foundational principles and experience with similar heterocyclic systems. The electron-withdrawing nature of the pyridine nitrogen (N7) and the ester group at C2, combined with the electron-donating character of the pyrrole nitrogen (N1) and the methyl group at C5, creates a unique electronic landscape. This landscape dictates the precise chemical shifts of the aromatic and substituent protons.

  • Aromatic Protons (H3, H4, H6): These protons reside on the fused heterocyclic core. The proton on the pyrrole ring (H3) is expected to be in a relatively electron-rich environment compared to those on the pyridine ring. The H4 and H6 protons are influenced by the pyridine nitrogen; H6, being ortho to the nitrogen, is expected to be the most deshielded (downfield).

  • NH Proton (H1): The pyrrole NH proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

  • Ethyl Ester Protons (-OCH₂CH₃): This group gives rise to two distinct signals: a quartet for the methylene (-CH₂-) protons coupled to the three methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the two methylene protons. This classic ethyl pattern is a reliable diagnostic feature.

  • Methyl Protons (-CH₃ at C5): The methyl group attached to the pyridine ring is in a relatively shielded environment and is expected to appear as a singlet in the upfield region of the spectrum.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data. These predictions are based on the analysis of related pyrrolopyridine structures and general NMR principles.[1][2]

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
NH (H1)11.0 - 12.5Broad Singlet-Acidic proton, subject to exchange and hydrogen bonding.
H68.0 - 8.4Doublet~1-2 Hz (⁴J)Deshielded due to proximity to pyridine nitrogen (N7). Shows long-range coupling to H4.
H47.0 - 7.4Doublet~1-2 Hz (⁴J)Shielded relative to H6. Shows long-range coupling to H6.
H36.8 - 7.2Singlet-Proton on the electron-rich pyrrole ring.
-OCH₂CH₃ (H10)4.2 - 4.5Quartet~7.1 Hz (³J)Methylene protons of the ethyl ester, coupled to the adjacent methyl group.
-CH₃ (H9)2.4 - 2.6Singlet-Methyl group on the pyridine ring.
-OCH₂CH₃ (H11)1.3 - 1.5Triplet~7.1 Hz (³J)Methyl protons of the ethyl ester, coupled to the adjacent methylene group.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the types of carbons (C, CH, CH₂, CH₃) present. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed in standard spectra.

Expertise & Experience: Predicting the ¹³C NMR Spectrum

The chemical shifts in the ¹³C spectrum span a much wider range than in ¹H NMR, allowing for the resolution of all unique carbon signals.[3]

  • Carbonyl Carbon (C8): The ester carbonyl carbon is the most deshielded carbon due to both its sp² hybridization and the double bond to an electronegative oxygen atom, placing it far downfield (160-170 ppm).[4][5]

  • Aromatic Carbons (C2, C3, C3a, C4, C5, C6, C7a): The chemical shifts of these carbons are dictated by their hybridization and proximity to heteroatoms. Carbons directly attached to nitrogen (C2, C6, C7a) will be significantly deshielded. The quaternary carbons (C3a, C5, C7a) often show weaker signals.

  • Aliphatic Carbons (C9, C10, C11): The carbons of the ethyl group (C10, C11) and the methyl group (C9) will appear in the upfield region of the spectrum, as is typical for sp³ hybridized carbons.[6][7]

Trustworthiness: Validation with DEPT Spectroscopy

To ensure the trustworthiness of carbon assignments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals will be negative. A DEPT-90 experiment will only show CH signals. This allows for the unambiguous differentiation of carbon types.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Predicted DEPT-135Predicted DEPT-90Rationale for Assignment
C8 (C=O)160 - 165No SignalNo SignalEster carbonyl carbon, highly deshielded.
C6145 - 150PositivePositiveAromatic CH adjacent to pyridine nitrogen.
C7a142 - 147No SignalNo SignalQuaternary carbon at the ring junction, adjacent to N7.
C5135 - 140No SignalNo SignalQuaternary carbon bearing the methyl group.
C2130 - 135No SignalNo SignalQuaternary carbon bearing the ester group.
C3a125 - 130No SignalNo SignalQuaternary carbon at the ring junction.
C4115 - 120PositivePositiveAromatic CH on the pyridine ring.
C3105 - 110PositivePositiveAromatic CH on the pyrrole ring.
C10 (-OCH₂)60 - 65NegativeNo SignalMethylene carbon of the ethyl ester.
C9 (-CH₃)20 - 25PositiveNo SignalMethyl carbon on the pyridine ring.
C11 (-OCH₂CH₃)14 - 16PositiveNo SignalMethyl carbon of the ethyl ester.

Part 3: Experimental Protocol and Workflow

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously executed experimental protocol. This protocol is designed to be a self-validating system, ensuring accuracy and reliability.

Workflow for NMR Analysis

The logical flow from sample preparation to final structure confirmation is a critical aspect of ensuring data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Structure Validation A Weigh ~10-20 mg of Compound B Dissolve in ~0.6 mL of Deuterated Solvent (e.g., DMSO-d6) A->B C Add Internal Standard (TMS) B->C D Transfer to 5 mm NMR Tube C->D E Tune and Shim Magnet D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum E->G H Acquire DEPT Spectra (90 & 135) G->H I Fourier Transform & Phasing H->I J Baseline Correction I->J K Calibrate to TMS (0 ppm) J->K L Peak Picking & Integration (¹H) K->L M Assign Signals based on δ, Multiplicity, and DEPT data L->M N Correlate ¹H and ¹³C Data M->N O Compare with Predicted Spectra N->O P Confirm Structure of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate O->P

Caption: Standard workflow for NMR-based structure elucidation.

Detailed Experimental Methodologies

1. Sample Preparation:

  • Analyte: Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

  • Solvent Selection: DMSO-d₆ is a recommended solvent. Its ability to form hydrogen bonds will help in observing the NH proton, which might otherwise undergo rapid exchange in protic solvents. Its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-defined and do not typically interfere with signals from the analyte.[1]

  • Concentration: Prepare a solution of approximately 15 mg of the compound in 0.6 mL of DMSO-d₆. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time, especially for the ¹³C spectrum.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).

2. NMR Instrument Parameters (based on a 500 MHz Spectrometer):

  • General: Lock onto the deuterium signal of the solvent. Tune and shim the probe for optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds. A longer delay ensures full relaxation of protons for accurate integration.

    • Number of Scans (ns): 16.

  • ¹³C {¹H} NMR Acquisition (Proton Decoupled):

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

    • Spectral Width: -10 to 180 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 5 seconds. A longer delay is crucial for the quantitative observation of quaternary carbons, which have longer relaxation times.

    • Number of Scans (ns): 1024 or more, as required to achieve an adequate signal-to-noise ratio.

  • DEPT-135 and DEPT-90 Acquisition:

    • Utilize standard DEPT pulse programs available in the spectrometer software.

    • The number of scans will typically be intermediate between that for ¹H and ¹³C experiments (e.g., 256 scans).

3. Data Processing:

  • Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Manually phase the spectrum to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • For the ¹H spectrum, integrate the signals to determine the relative ratios of the different types of protons.

Conclusion: An Authoritative Spectroscopic Fingerprint

This guide provides a comprehensive and authoritative framework for understanding and acquiring the ¹H and ¹³C NMR spectra of ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. The predicted chemical shifts, multiplicities, and coupling constants, grounded in fundamental principles and comparative data, serve as a robust reference for spectral assignment. The detailed experimental protocol ensures that researchers can obtain high-fidelity, reliable data. By integrating predictive analysis with a rigorous experimental workflow, this document establishes a self-validating system for the structural characterization of this important heterocyclic compound, underpinning the scientific integrity required in research and drug development.

References

  • ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate - Chemical Synthesis Database. (2025, May 20). Available at: [Link]

  • 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Available at: [Link]

  • NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. (n.d.). Available at: [Link]

  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate - PMC - NIH. (n.d.). Available at: [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC - NIH. (n.d.). Available at: [Link]

  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - Taylor & Francis. (n.d.). Available at: [Link]

  • Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate - ResearchGate. (n.d.). Available at: [Link]

  • An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1. (n.d.). Available at: https://www.sciencedirect.com/science/article/abs/pii/0040402086800266
  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). Available at: [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (n.d.). Available at: [Link]

  • 13C NMR Chemical Shift - Oregon State University. (n.d.). Available at: [Link]

  • Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm] - ResearchGate. (n.d.). Available at: [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019, December 4). Available at: [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. (n.d.). Available at: [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). (n.d.). Available at: [Link]

  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G. (2021, June 9). Available at: [Link]

  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014, August 21). Available at: [Link]

  • 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. (n.d.). Available at: [Link]

  • Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available at: [Link]

  • Correlation Between NMR Coupling Constants and σ‐Donating Properties of N‐Heterocyclic Carbenes and Their Derivatives - ResearchGate. (n.d.). Available at: [Link]

  • a guide to 13c nmr chemical shift values. (n.d.). Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of a Potent FGFR4 Inhibitor from an Ethyl Pyrrolopyridine Carboxylate Precursor

Introduction: Targeting FGFR4 in Oncology with Pyrrolopyridine Scaffolds Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting FGFR4 in Oncology with Pyrrolopyridine Scaffolds

Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC).[1][2] Aberrant activation of the FGF19-FGFR4 signaling axis is a key driver of tumor progression in a subset of HCC patients.[3] This has spurred the development of selective small molecule inhibitors of FGFR4. Among the promising scaffolds, the 1H-pyrrolo[2,3-b]pyridine core has been identified as a privileged structure for potent and selective FGFR inhibition.

These application notes provide a detailed, research-grade protocol for the synthesis of a potent FGFR4 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold, commencing from a readily accessible ethyl pyrrolopyridine carboxylate starting material. The outlined synthetic strategy is designed to be robust and adaptable for medicinal chemistry efforts aimed at generating analogs for structure-activity relationship (SAR) studies.

FGFR4 Signaling Pathway

The FGF19/FGFR4 signaling pathway plays a crucial role in cell proliferation, migration, and survival.[4] Its aberrant activation can lead to uncontrolled cell growth and tumor development. The diagram below illustrates the key components and downstream effects of this pathway.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds betaKlotho β-Klotho betaKlotho->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR4 Signaling Pathway Activation.

Proposed Synthetic Pathway

The following multi-step synthesis details the transformation of an ethyl pyrrolopyridine carboxylate to a potent FGFR4 inhibitor. This pathway is designed for adaptability, allowing for the introduction of various substituents to explore the chemical space around the core scaffold.

Synthetic_Pathway A Ethyl Pyrrolopyridine Carboxylate (1) B Hydrolysis (Intermediate 2) A->B LiOH, THF/H2O C Amide Coupling (Intermediate 3) B->C Amine, HATU, DIPEA D Suzuki Coupling (Final Product 4) C->D Arylboronic Acid, Pd Catalyst, Base

Caption: Proposed Synthetic Pathway to FGFR4 Inhibitor.

Experimental Protocols

PART 1: Synthesis of Pyrrolopyridine Carboxylic Acid (Intermediate 2)

Rationale: The initial step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a crucial transformation as the carboxylic acid is the reactive handle for the subsequent amide coupling reaction. Saponification using a strong base like lithium hydroxide is a standard and effective method for this purpose.

Protocol:

  • To a solution of ethyl pyrrolopyridine carboxylate (1) (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.2 M), add lithium hydroxide monohydrate (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the carboxylic acid (2) . The product is typically used in the next step without further purification.

ReagentMolar Eq.Purpose
Ethyl Pyrrolopyridine Carboxylate (1)1.0Starting Material
Lithium Hydroxide Monohydrate2.0Hydrolyzing Agent
THF/Water-Solvent
1N HCl-Acidification
Ethyl Acetate-Extraction Solvent
Brine-Washing Agent
Sodium Sulfate-Drying Agent
PART 2: Amide Coupling to form Intermediate 3

Rationale: This step involves the formation of an amide bond between the carboxylic acid (2) and a selected amine. The choice of amine is critical for modulating the inhibitor's properties. HATU is a highly efficient coupling reagent that minimizes side reactions and promotes high yields. DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Protocol:

  • Dissolve the carboxylic acid (2) (1.0 eq) in anhydrous dimethylformamide (DMF) (0.2 M).

  • Add the desired amine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide (3) .

ReagentMolar Eq.Purpose
Pyrrolopyridine Carboxylic Acid (2)1.0Substrate
Amine1.1Nucleophile
HATU1.2Coupling Reagent
DIPEA2.0Base
DMF-Solvent
Ethyl Acetate-Extraction Solvent
PART 3: Suzuki Coupling to Yield Final Product (4)

Rationale: The final step involves a palladium-catalyzed Suzuki cross-coupling reaction to introduce a substituted aryl or heteroaryl group onto the pyrrolopyridine core. This modification is often crucial for achieving high potency and selectivity for FGFR4. The choice of the boronic acid or ester determines the final substituent.

Protocol:

  • To a microwave vial, add the halogenated pyrrolopyridine amide (3) (1.0 eq), the corresponding arylboronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (4:1, 0.1 M) to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 80-100 °C for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC to afford the final FGFR4 inhibitor (4) .

ReagentMolar Eq.Purpose
Halogenated Pyrrolopyridine Amide (3)1.0Substrate
Arylboronic Acid/Ester1.5Coupling Partner
Pd(PPh₃)₄0.1Catalyst
Potassium Carbonate2.0Base
1,4-Dioxane/Water-Solvent

Characterization and Biological Evaluation

Analytical Characterization: The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

In Vitro Kinase Assay: The inhibitory activity of the synthesized compounds against FGFR4 should be evaluated using a biochemical kinase assay.[5]

Protocol Outline:

  • Utilize a recombinant human FGFR4 enzyme.

  • Use a suitable substrate and ATP at a concentration around the Kₘ value.

  • Incubate the enzyme, substrate, ATP, and varying concentrations of the inhibitor.

  • Measure the kinase activity, for example, by quantifying the amount of ADP produced using a commercially available kit.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays: The anti-proliferative activity of the compounds should be assessed in relevant cancer cell lines that are dependent on FGFR4 signaling, such as Hep3B or HUH-7 cells.[3]

Protocol Outline:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor for 72 hours.

  • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion

The synthetic route and protocols detailed in these application notes provide a comprehensive guide for the synthesis of potent FGFR4 inhibitors based on a 1H-pyrrolo[2,3-b]pyridine scaffold, starting from an ethyl ester precursor. The described methodologies are well-established in medicinal chemistry and offer the flexibility required for the generation of analog libraries for detailed SAR studies. The accompanying protocols for characterization and biological evaluation will enable researchers to thoroughly assess the potential of their synthesized compounds as novel therapeutics for FGFR4-driven cancers.

References

  • Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC - NIH. (2024-04-24).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central.
  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed. (2022-11-10).
  • Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC - NIH.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing.
  • Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - Frontiers.
  • Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma - MDPI.
  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026-01-20).

Sources

Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Introduction The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine and indole allows it to fun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine and indole allows it to function as a bioisostere, leading to its incorporation in a wide array of biologically active molecules, including kinase inhibitors and anticancer agents.[1] The functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics.

Among the various C-C bond-forming reactions, the Suzuki-Miyaura cross-coupling has emerged as a powerful and versatile tool due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of boronic acid reagents.[2] This palladium-catalyzed reaction facilitates the coupling of an organoboron species with an organic halide or triflate, enabling the synthesis of complex biaryl and heteroaryl structures.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling reaction with a specific focus on ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss critical parameters for successful execution and optimization.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the organic halide (in this case, a halogenated derivative of ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species. The choice of base is therefore critical and can significantly influence the reaction rate and yield.

  • Reductive Elimination: In the final step, the two organic moieties on the palladium(II) complex couple and are eliminated as the desired biaryl product. This regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)L2-X Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)L2-X caption Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Challenges with Nitrogen-Containing Heterocycles

The presence of nitrogen atoms in the heterocyclic substrate, such as the 7-azaindole core, can present challenges for the Suzuki-Miyaura coupling. The lone pair of electrons on the pyridine-type nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, the acidic N-H proton of the pyrrole ring can interfere with basic reaction conditions. For unprotected pyrroles, debromination can be a significant side reaction.[4]

To mitigate these issues, several strategies can be employed:

  • N-Protection: Protecting the pyrrole nitrogen with a suitable group, such as tert-butyloxycarbonyl (BOC) or 2-(trimethylsilyl)ethoxymethyl (SEM), can prevent interference from the acidic proton and improve reaction outcomes.[4] However, developing protocols that are effective without a protection step is highly desirable to improve atom economy and reduce synthetic steps.[5]

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands, such as those from the SPhos and XPhos families, has been shown to be highly effective in promoting the Suzuki coupling of challenging nitrogen-containing heterocycles.[5] These ligands can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

  • Catalyst Precursors: Second-generation palladium precatalysts, such as XPhos Pd G2, often exhibit superior activity and stability in these reactions.

Experimental Protocols

This section provides a detailed protocol for the Suzuki-Miyaura coupling of a halogenated derivative of ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate with a representative arylboronic acid.

Synthesis of the Halogenated Starting Material

Suzuki-Miyaura Coupling Protocol

This protocol outlines the coupling of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate with 4-methoxyphenylboronic acid as a model reaction.

Materials:

  • Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • 4-Methoxyphenylboronic acid

  • XPhos Pd G2 (or a similar palladium precatalyst)

  • XPhos (or a similar phosphine ligand)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and inert atmosphere setup

Experimental Workflow:

Suzuki_Workflow start Start setup Assemble and dry glassware under inert atmosphere. start->setup reagents Add Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, 4-methoxyphenylboronic acid, base, and catalyst/ligand to the flask. setup->reagents solvent Add degassed dioxane and water. reagents->solvent reaction Heat the reaction mixture (e.g., 80-100 °C) and monitor progress by TLC or LC-MS. solvent->reaction workup Cool to room temperature. Perform aqueous workup (e.g., add water and extract with ethyl acetate). reaction->workup purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification analysis Characterize the product by NMR, MS, etc. purification->analysis end End analysis->end

Figure 2. Experimental Workflow for the Suzuki-Miyaura Coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 equiv).

  • Addition of Reagents: Add 4-methoxyphenylboronic acid (1.5 equiv), potassium phosphate (2.0 equiv), XPhos Pd G2 (0.02 equiv), and XPhos (0.02 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v) to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes a hypothetical optimization of the Suzuki coupling reaction conditions. The yields are illustrative and will vary depending on the specific substrates and precise reaction parameters.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent (v/v)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)1001245
2PdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)1001265
3XPhos Pd G2 (2)XPhos (2)K₃PO₄ (2)Dioxane/H₂O (4:1)80688
4XPhos Pd G2 (2)XPhos (2)Cs₂CO₃ (2)Dioxane/H₂O (4:1)80692
5XPhos Pd G2 (1)XPhos (1)Cs₂CO₃ (2)Dioxane/H₂O (4:1)80885

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst and/or ligand loading. Ensure that the solvents are thoroughly degassed to prevent catalyst deactivation. The purity of the starting materials, particularly the boronic acid, is also crucial.

  • Debromination: The formation of the debrominated starting material can be an issue, especially with unprotected N-H pyrroles.[4] Using a milder base or lower reaction temperatures may help to minimize this side reaction.

  • Homocoupling of Boronic Acid: The homocoupling of the boronic acid can occur, particularly at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can help to drive the desired cross-coupling reaction to completion.

  • Solvent Choice: While dioxane/water is a common solvent system, other solvents such as toluene, DMF, or 2-methyl-THF can also be effective and may be worth screening for optimization.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized 1H-pyrrolo[3,2-b]pyridine derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can effectively overcome the challenges associated with this nitrogen-rich heterocyclic scaffold. The protocol and insights provided in this application note serve as a valuable resource for scientists engaged in the design and synthesis of novel compounds for drug discovery and development.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]

  • A. A. Tolmachev, et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • C. M. Gampe, et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Organic Letters. [Link]

  • Merugu, S. R., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • PubChem. (n.d.). 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • Li, W., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. [Link]

  • ResearchGate. (n.d.). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. Retrieved from [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • ResearchGate. (n.d.). Screening reaction conditions of Suzuki coupling. Retrieved from [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Journal of the National Academy of Sciences of Ukraine. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. J. Narl. Acad. Sci. Ukr. [Link]

  • Ammar, Y. A., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]

  • DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI. [Link]

  • Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 5-(Trifluoromethyl)-1H-Pyrrolo[2,3-B]Pyridine-2-Carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]

  • NIH. (n.d.). Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. Retrieved from [Link]

  • MDPI. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. [Link]

Sources

Method

Application Notes & Protocols: Strategic Amide Coupling of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate for Drug Discovery

Introduction The 1H-pyrrolo[3,2-b]pyridine core, often referred to as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties, acting as a bioisostere of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrrolo[3,2-b]pyridine core, often referred to as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties, acting as a bioisostere of indole, have led to its incorporation into a multitude of biologically active molecules targeting a range of diseases. Derivatives of this scaffold are prominent as inhibitors for kinases like JAK1, fibroblast growth factor receptors (FGFRs), and phosphodiesterase 4B (PDE4B), demonstrating their therapeutic potential in oncology and inflammatory diseases.[1][2] The amide functional group is one of the most prevalent linkages in pharmaceuticals, prized for its metabolic stability and ability to form key hydrogen bond interactions with biological targets.[3]

Consequently, the efficient and reliable formation of an amide bond at the C2-position of the 5-methyl-1H-pyrrolo[3,2-b]pyridine nucleus is a critical transformation for generating libraries of novel compounds in drug development programs. This document provides a comprehensive guide to the amide coupling of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-tested protocols and troubleshooting advice to empower researchers to successfully synthesize their target molecules.

Part 1: Core Principles of the Amide Coupling Strategy

The direct reaction between an amine and a carboxylic acid to form an amide is thermodynamically favorable but kinetically slow. The primary obstacle is the rapid acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt.[4] Heating this salt above 100 °C can drive off water and form the amide, but such harsh conditions are incompatible with the complex, thermally sensitive substrates typical in drug discovery.[4]

The starting material, an ethyl ester, presents an additional consideration. While direct aminolysis of the ester is possible, it often requires high temperatures or strong catalysts, limiting its general applicability. A more robust and widely adopted strategy involves a two-step sequence:

  • Saponification: The ethyl ester is first hydrolyzed under basic conditions to the corresponding carboxylate salt, which is then protonated to yield the free carboxylic acid. This step is typically high-yielding and straightforward.

  • Activated Coupling: The resulting carboxylic acid is then activated in situ using a coupling reagent. This reagent converts the carboxylic acid's hydroxyl group into a good leaving group, forming a highly reactive intermediate that is readily attacked by the amine nucleophile to form the desired amide bond under mild conditions.[5]

The Mechanism of Activation

Modern amide coupling relies on activating agents that generate a highly electrophilic species from the carboxylic acid. Two of the most reliable classes of reagents are carbodiimides (e.g., EDC) and aminium/uronium salts (e.g., HATU).

  • Carbodiimide-Mediated Activation (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[4][5] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also undergo an intramolecular rearrangement to a stable N-acylurea byproduct, terminating the desired reaction. To mitigate this and enhance reaction efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt traps the O-acylisourea to form an active HOBt-ester, which is more stable against rearrangement but highly reactive towards amines.[6][7]

  • Aminium Salt-Mediated Activation (HATU): HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent. Its reactivity stems from the 7-aza-1-hydroxybenzotriazole (HOAt) moiety within its structure. Upon reaction with the carboxylate (in the presence of a non-nucleophilic base like DIPEA), HATU forms a highly reactive OASt active ester. This ester is particularly effective for coupling sterically hindered substrates or less nucleophilic amines with reduced risk of side reactions and epimerization in chiral substrates.[8]

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester Activated Intermediate (O-Acylisourea or Active Ester) Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Base Base (e.g., DIPEA) Base->Active_Ester Amide_Product Amide Product (R-CO-NHR') Byproducts Byproducts (Urea, HOBt, etc.) Amine R'-NH2

Figure 1. Generalized workflow of an amide coupling reaction.

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxamides from the corresponding ethyl ester.

Workflow Overview

G Start Start: Ethyl Ester Sapon Step 1: Saponification (LiOH or NaOH) Start->Sapon Acid Intermediate: Carboxylic Acid Sapon->Acid Couple Step 2: Amide Coupling (HATU or EDC/HOBt) Acid->Couple Purify Step 3: Purification (Chromatography) Couple->Purify End Final Product: Amide Purify->End

Figure 2. Overall synthetic workflow from ester to final amide product.

Protocol A: Saponification to 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Materials & Equipment:

  • Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask, magnetic stirrer, pH paper/meter, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 equiv) in a 3:1:1 mixture of THF:MeOH:H₂O. A typical concentration is 0.1–0.2 M.

  • Base Addition: Add LiOH·H₂O (2.0–3.0 equiv) to the solution. Stir vigorously at room temperature.

    • Scientist's Note: LiOH is often preferred over NaOH for its better solubility in mixed organic-aqueous solvents and for minimizing potential side reactions with sensitive functional groups.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot is completely consumed (typically 2-4 hours).

  • Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with stirring to acidify the solution to pH 3–4. The carboxylic acid product will precipitate as a solid.

    • Trustworthiness Check: Ensure complete precipitation by checking the pH. Incomplete acidification will result in loss of product as the water-soluble carboxylate salt.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

  • Drying: Dry the isolated solid under high vacuum to afford 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, which can be used in the next step without further purification if purity is high.

Protocol B1: Amide Coupling using HATU

Materials & Equipment:

  • 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (from Protocol A)

  • Desired primary or secondary amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert atmosphere setup (Nitrogen or Argon), magnetic stirrer, syringes.

Procedure:

  • Setup: To a dry, inerted flask, add the carboxylic acid (1.0 equiv), HATU (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolution: Dissolve the solids in anhydrous DMF (or DCM).

    • Scientist's Note: The order of addition can be critical. For challenging couplings, it is often beneficial to pre-activate the acid. To do this, dissolve the acid, HATU, and DIPEA first, stir for 15-30 minutes at room temperature, and then add the amine.[8][9]

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with saturated aqueous NaHCO₃ (to remove acidic components), water, and then saturated aqueous NaCl (brine).

    • Trustworthiness Check: The aqueous washes are critical for removing the water-soluble byproducts of HATU and excess DIPEA, simplifying the final purification.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final amide product.

Protocol B2: Amide Coupling using EDC/HOBt

Materials & Equipment:

  • 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (from Protocol A)

  • Desired primary or secondary amine (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • Setup: To a flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolution: Dissolve the components in anhydrous DMF or DCM.

  • Reagent Addition: Add EDC·HCl (1.5 equiv) to the solution, followed by the dropwise addition of DIPEA (3.0 equiv).

  • Reaction: Stir the mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction with ethyl acetate or DCM.

    • Wash sequentially with 1 M HCl (to remove excess base and EDC-urea byproduct), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine.[10]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Part 3: Data Summary and Troubleshooting

Comparative Reaction Parameters
ParameterProtocol B1 (HATU)Protocol B2 (EDC/HOBt)Rationale & Comments
Coupling Agent HATUEDC·HClHATU is more reactive and often provides higher yields with difficult substrates but is more expensive.[7] EDC is a cost-effective, general-purpose reagent.
Additive None (HOAt is internal)HOBtHOBt is essential to prevent N-acylurea formation and reduce potential racemization.[6]
Base DIPEADIPEA, Et₃NA non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize the HCl byproduct from EDC·HCl.
Solvent Anhydrous DMF, DCMAnhydrous DMF, DCMDMF is an excellent polar aprotic solvent that solubilizes most reactants. DCM is easier to remove during work-up.[9][10]
Temperature Room TemperatureRoom TemperatureMild conditions are sufficient, preserving sensitive functional groups.
Typical Yield Good to ExcellentModerate to GoodYields are substrate-dependent. HATU often outperforms EDC for sterically hindered amines.
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive reagents (hydrolyzed coupling agents).2. Presence of water in the reaction solvent.3. Insufficiently reactive amine (e.g., electron-deficient aniline).1. Use fresh, high-quality coupling reagents.2. Use anhydrous solvents and perform the reaction under an inert atmosphere.[9]3. Increase reaction temperature (e.g., to 40-50 °C), extend reaction time, or switch to a more potent coupling agent like HATU.
Formation of N-acylurea Side Product (with EDC) The O-acylisourea intermediate rearranged before reacting with the amine.Ensure HOBt is added. Consider pre-activating the acid with EDC/HOBt for 30 minutes before adding the amine to favor the formation of the active ester.
Multiple Spots on TLC; Difficult Purification 1. Incomplete reaction.2. Byproducts from coupling reagents not fully removed.3. Degradation of starting material or product.1. Allow the reaction to run to completion.2. Perform a thorough aqueous work-up as described in the protocols. An acidic wash is key to removing EDC-urea and the base.[10]3. Re-evaluate reaction conditions (temperature, base) for stability.

References

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Reddit r/Chempros. amide coupling help. (2022). Available at: [Link]

  • The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). Available at: [Link]

  • PubMed Central (PMC). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • PubMed Central (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. (2018). Available at: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. (2022). Available at: [Link]

  • ACS Publications. One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Organic Chemistry. Amine to Amide (Coupling) - Common Conditions. Available at: [Link]

  • ACS Publications. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). Available at: [Link]

  • ResearchGate. NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. (2017). Available at: [https://www.researchgate.net/publication/319623631_NMI MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides]([Link] MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides)

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • ResearchGate. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Available at: [Link]

  • Reddit r/Chempros. EDC-HOBt Amide coupling workup help. (2022). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Best Practices for the Storage of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Welcome to the technical support guide for Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This document provides researchers, scientists, and drug development professionals with essential information on the prop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This document provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this compound to ensure its stability and integrity for experimental use. Pyrrolopyridine derivatives are foundational scaffolds in medicinal chemistry, often serving as key intermediates in the development of kinase inhibitors and other therapeutic agents.[1][2] Maintaining the chemical purity of these precursors is paramount for reproducible and reliable downstream results.

This guide is structured in a question-and-answer format to directly address potential issues and concerns you may have.

Frequently Asked Questions (FAQs)

Q1: How should I store Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate upon receiving it?

A1: Upon receipt, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3][4][5] For short-term storage, such as during active use in a series of experiments, room temperature is generally acceptable.[3][6] The key is to minimize exposure to atmospheric moisture and light.

Q2: What are the optimal long-term storage conditions for this compound?

A2: For long-term storage, it is recommended to keep the compound in a dark place, sealed in a dry environment, at room temperature.[6] Some suppliers of similar heterocyclic compounds recommend storing under an inert atmosphere (e.g., argon or nitrogen) to further prevent degradation from atmospheric components. While not always mandatory, this is a best practice for ensuring the longest possible shelf life.

Q3: Is Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate sensitive to light, air, or moisture?

Q4: I've noticed some discoloration in my sample. What could be the cause and is it still usable?

A4: Discoloration is often an indicator of chemical degradation. This could be due to oxidation, prolonged exposure to light, or reaction with contaminants. Before using a discolored sample, it is crucial to re-analyze its purity via methods such as NMR, LC-MS, or HPLC. If significant degradation is detected, it is recommended to use a fresh, pure sample to ensure the validity of your experimental results.

Q5: What materials are incompatible with Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate?

A5: Safety data sheets for structurally related compounds indicate that strong acids and strong bases are typically incompatible.[4] Contact with these substances could catalyze the hydrolysis of the ethyl ester group or lead to other unwanted side reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation leading to lower effective concentration.1. Re-verify the purity of the compound stock using an appropriate analytical method (e.g., HPLC, LC-MS). 2. If degradation is confirmed, use a fresh, unopened sample. 3. Review storage conditions to ensure they align with best practices.
Difficulty in dissolving the solid Potential partial degradation to a less soluble species or moisture absorption leading to clumping.1. Gently warm the solvent and compound mixture if the solvent's properties allow. 2. Use sonication to aid dissolution. 3. If solubility issues persist, verify the compound's identity and purity.
Visible changes in the solid (e.g., clumping, discoloration) Moisture absorption (hygroscopicity) or chemical degradation.1. Do not use the compound for sensitive experiments. 2. Re-qualify the material's purity. 3. If moisture is suspected, drying under a high vacuum may be attempted, but re-analysis is still necessary.

Experimental Protocols

Protocol for Handling and Storage Upon Receipt
  • Visual Inspection: Upon arrival, visually inspect the container for any signs of damage or a broken seal.

  • Inert Atmosphere (Optional but Recommended): If the compound is not packaged under an inert atmosphere, consider transferring it to a suitable container that can be purged with argon or nitrogen, especially for long-term storage.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, date of receipt, and any specific handling precautions.

  • Initial Storage: Place the tightly sealed container in a designated cool, dry, and dark location, away from incompatible materials.[4][5][6]

Protocol for Long-Term Storage
  • Container: Use a tightly sealed amber glass vial or a container that protects from light.

  • Environment: Store in a desiccator at room temperature or in a controlled environment with low humidity.

  • Inert Gas Blanket: For maximum stability, after each use, flush the headspace of the container with an inert gas like argon or nitrogen before re-sealing.

  • Log Sheet: Maintain a log sheet for the compound to track its usage and any observations.

Troubleshooting Workflow for Compound Stability

Troubleshooting Workflow for Compound Stability cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Decision & Action start Inconsistent Experimental Results or Visible Change in Compound check_storage Review Storage Conditions: - Tightly sealed? - Cool, dry, dark place? start->check_storage check_handling Review Handling Procedures: - Minimized exposure to air/moisture? - Used clean tools? check_storage->check_handling analyze_purity Re-analyze Compound Purity (e.g., HPLC, LC-MS, NMR) check_handling->analyze_purity compare_data Compare with Certificate of Analysis (CoA) analyze_purity->compare_data purity_ok Purity within Specification? compare_data->purity_ok use_compound Continue with Experiments purity_ok->use_compound Yes discard_compound Discard Old Stock & Use Fresh Compound purity_ok->discard_compound No improve_storage Implement Corrective Actions for Storage/Handling discard_compound->improve_storage

Caption: Troubleshooting workflow for stability issues.

References

  • Jubilant Ingrevia Limited.
  • ChemScene.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • LookChem.
  • SynQuest Labs.
  • Royal Society of Chemistry.Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines.
  • Carl ROTH.
  • PubMed.
  • PubMed Central.
  • Sigma-Aldrich.
  • J&K Scientific.
  • MySkinRecipes.Ethyl 5-(Trifluoromethyl)

Sources

Optimization

Technical Support Center: Optimizing Amide Coupling with Ethyl Pyrrolopyridine Carboxylate

Welcome to the technical support center for optimizing amide coupling reactions involving ethyl pyrrolopyridine carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing amide coupling reactions involving ethyl pyrrolopyridine carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet common, class of amide bond formation. The unique electronic properties of the pyrrolopyridine scaffold can present distinct challenges compared to simpler aliphatic or aromatic carboxylic acids. This resource provides in-depth, field-tested insights and troubleshooting strategies to help you achieve higher yields, purity, and reproducibility in your experiments.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent challenges encountered during the amide coupling of ethyl pyrrolopyridine carboxylate. The question-and-answer format is designed to help you quickly diagnose and solve specific problems.

Q1: My reaction is sluggish or fails completely. How do I select the most effective coupling reagent system for this heterocyclic acid?

Answer:

Low reactivity is a common hurdle with heterocyclic carboxylic acids like ethyl pyrrolopyridine carboxylate. The electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the carboxylate, making activation the critical step. If standard conditions are failing, a systematic approach to selecting a more potent activation strategy is necessary.

Causality & Rationale:

The goal of a coupling reagent is to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate that is readily attacked by the amine.[1][2] The efficiency of this activation is paramount.

  • Carbodiimides (EDC, DCC): These are workhorse reagents but may not be potent enough for challenging substrates on their own.[2] They generate an O-acylisourea intermediate, which can be inefficiently intercepted by the amine or rearrange to an unreactive N-acylurea. The addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is crucial. These additives trap the O-acylisourea to form a more stable and highly reactive activated ester, which minimizes side reactions and reduces the risk of racemization.[3]

  • Uronium/Aminium Salts (HATU, HBTU, PyBOP): These are generally more powerful and faster-acting than carbodiimides.[3] HATU, which is based on HOAt, is often considered the "gold standard" for difficult couplings due to its high efficiency and ability to suppress epimerization.[3] These reagents come pre-activated with an HOBt or HOAt moiety, streamlining the activation process.

Troubleshooting Workflow:

If you are experiencing low conversion, consider the following decision-making process to optimize your coupling reagent choice.

G cluster_start Initial Reaction Conditions cluster_screening Reagent Screening Pathway cluster_eval Evaluation start Reaction Start: Ethyl Pyrrolopyridine Carboxylate + Amine cond1 Condition 1 (Standard): EDC, HOBt, DIPEA in DMF start->cond1 Try First eval Evaluate Conversion by LCMS cond1->eval cond2 Condition 2 (Potent): HATU, DIPEA in DMF/DCM cond2->eval cond3 Condition 3 (Alternative): T3P, Pyridine in EtOAc cond3->eval cond4 Condition 4 (Forceful): Acyl Chloride Formation (SOCl₂ or (COCl)₂) cond4->eval success Success: Proceed to Work-up eval->success >80% Conv. fail Low Conversion: Move to next condition eval->fail <80% Conv. fail->cond2 If Fails fail->cond3 If Fails fail->cond4 Last Resort

Caption: Decision workflow for selecting an amide coupling reagent.

Recommended Reagent Screening Table:

Tier Coupling System Base Solvent Key Considerations
1. Standard EDC (1.2 eq), HOBt (1.2 eq)DIPEA (3.0 eq)DMFGood starting point. EDC byproducts are water-soluble, simplifying work-up.[3]
2. High Potency HATU (1.1 eq)DIPEA (3.0 eq)DMF, DCM, or ACNHighly effective for difficult couplings and minimizes racemization.[3]
3. Alternative T3P® (1.5 eq in EtOAc)Pyridine (4.0 eq)EtOAc, 2-MeTHFByproducts are water-soluble. Pyridine is often a superior base for slow T3P couplings.[4]
4. Forceful SOCl₂ or (COCl)₂ (1.5 eq)N/A for activationDCM or TolueneConverts acid to acyl chloride. Harsh conditions may not be suitable for complex substrates.[5][6]
Q2: I'm seeing a significant side product that appears to be a guanidinium derivative of my amine. What's causing this and how do I stop it?

Answer:

This is a classic side reaction when using uronium/aminium-based coupling reagents like HATU or HBTU. It occurs when the free amine attacks the coupling reagent itself, rather than the activated carboxylic acid.

Causality & Rationale:

The carbodiimidium core of HATU and related reagents is highly electrophilic. If the amine is present in high concentration before the carboxylic acid is fully activated, it can compete as a nucleophile and react with the HATU. This forms a stable, undesired guanidinium byproduct and consumes your amine.

Solution: Control the Order of Addition

The most reliable way to prevent this side reaction is to ensure the carboxylic acid is activated before the amine is introduced.[7]

Optimized Protocol (Pre-activation):

  • Dissolve the ethyl pyrrolopyridine carboxylate, HATU (1.1 eq), and a non-nucleophilic base like DIPEA (3.0 eq) in an anhydrous solvent (e.g., DMF).

  • Stir this "activation mixture" at room temperature for 15-20 minutes. You are forming the activated HOAt-ester in situ.

  • In a separate flask, prepare a solution of your amine.

  • Add the amine solution to the pre-activated acid mixture.

  • Allow the reaction to proceed, monitoring by TLC or LCMS.

G cluster_wrong Incorrect Method (Risk of Side Product) cluster_correct Correct Method (Pre-activation) Acid_W Acid Mix_W Mix All Together Acid_W->Mix_W Amine_W Amine Amine_W->Mix_W Base_W Base Base_W->Mix_W HATU_W HATU HATU_W->Mix_W SideProduct Guanidinium Side Product Mix_W->SideProduct Amine attacks HATU Acid_C Acid Preactivate Stir 15 min (Pre-activation) Acid_C->Preactivate Base_C Base Base_C->Preactivate HATU_C HATU HATU_C->Preactivate FinalMix Add Amine Preactivate->FinalMix Forms Activated Ester Amine_C Amine Amine_C->FinalMix Product Desired Amide Product FinalMix->Product Forms Amide

Caption: Correct vs. incorrect order of addition for HATU couplings.

Q3: My starting amine is chiral and I'm observing significant epimerization. How can I preserve stereochemical integrity?

Answer:

Epimerization (or racemization) is a major concern in amide coupling, especially with amino acid derivatives or other chiral amines. It typically occurs via the formation of an oxazolone intermediate after the acid is activated, which allows for deprotonation and loss of stereochemistry at the alpha-carbon.

Causality & Rationale:

The risk of epimerization is influenced by the coupling reagent, additives, base, and temperature.

  • Additives are Key: Additives like HOBt, and particularly HOAt, are highly effective at suppressing racemization. They rapidly convert the initial activated intermediate into an active ester that is less prone to forming the problematic oxazolone.[3] This is why HATU (containing a HOAt moiety) is superior to HBTU (containing an HOBt moiety) for sensitive substrates.[3]

  • Base Selection: The choice and amount of base are critical. Strong, sterically hindered, non-nucleophilic bases like DIPEA are preferred. Over-using the base can accelerate epimerization. Using exactly the required amount to neutralize any acid salts and facilitate the reaction is best practice.

  • Temperature Control: Running the reaction at lower temperatures (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) can significantly reduce the rate of epimerization.

Strategies to Minimize Epimerization:

  • Use a HOAt-based Reagent: Switch to HATU or a similar HOAt-based uronium salt. If using a carbodiimide like EDC, ensure at least 1.1 equivalents of HOAt are included.

  • Minimize Base: Use the minimum amount of base necessary, typically 2-3 equivalents.

  • Low Temperature: Start the reaction at 0 °C. For highly sensitive substrates, maintaining the reaction at 0 °C for several hours before warming may be beneficial.

  • Consider COMU: COMU is a modern coupling reagent that incorporates OxymaPure, an alternative to HOBt/HOAt. It has been shown to have coupling efficiencies comparable to HATU with reduced safety concerns and is effective at suppressing racemization.[8]

Section 2: Detailed Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for difficult or epimerization-prone couplings.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the ethyl pyrrolopyridine carboxylate (1.0 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Add HATU (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 15-20 minutes.

  • Amine Addition: Add the amine (1.05 eq) to the reaction mixture, either neat (if liquid) or as a solution in the reaction solvent.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by LCMS or TLC.[6]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Standard Economical Coupling using EDC/HOBt

This protocol is a cost-effective choice for less-demanding substrates.

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the ethyl pyrrolopyridine carboxylate (1.0 eq), the amine (1.05 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF (or other suitable solvent like DCM).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours. Monitor progress by LCMS or TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash with saturated aqueous NaHCO₃ followed by brine. The urea byproduct from EDC is water-soluble and will be removed in the aqueous layers.[3]

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best solvent for my reaction? My starting materials are poorly soluble in DCM. A: Solvent choice is critical for reaction success. While DCM and DMF are the most common solvents historically, solubility can be an issue.[9] DMF is an excellent solvent for a wide range of substrates due to its high polarity but can be difficult to remove during work-up. If DCM fails, consider DMF or acetonitrile (ACN).[10] For "greener" alternatives, 2-MeTHF and ethyl acetate have shown promise as effective replacements for DCM and DMF in many amide coupling reactions. Always use anhydrous (dry) solvent, as water can hydrolyze your activated intermediate and stall the reaction.[11]

Q: How can I easily remove the byproducts from my coupling reaction? A: This depends on your chosen reagent.

  • EDC: The N-ethyl-N'-(3-dimethylaminopropyl)urea byproduct is water-soluble and easily removed with a standard aqueous work-up.[3] This is a significant advantage over DCC, whose dicyclohexylurea byproduct is often insoluble and requires filtration.[3]

  • HATU/HBTU/PyBOP: The byproducts are also generally water-soluble and can be removed during an extractive work-up.

  • T3P®: The phosphonic acid byproducts are highly water-soluble and are easily removed with a basic wash (e.g., NaHCO₃ solution).

Q: Can I heat my amide coupling reaction to speed it up? A: Heating can be a double-edged sword. While it can accelerate slow reactions, it also significantly increases the risk of side reactions, decomposition of starting materials or products, and, most critically, epimerization of chiral centers.[11] It is generally recommended to find a more potent coupling system that works efficiently at room temperature. Heating should be considered a last resort, and if employed, the reaction should be carefully monitored for byproduct formation.

References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparing the In Vitro Metabolic Stability of Pyrrolopyridine Esters

Authored for Drug Development Professionals The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] When developin...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Development Professionals

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] When developing drug candidates from this class, chemists often introduce ester functionalities to modulate physicochemical properties like solubility and cell permeability. However, the ester group is a well-known metabolic soft spot, susceptible to hydrolysis, which can dramatically impact a compound's pharmacokinetic profile.

This guide provides an in-depth comparison of the principles and methodologies for assessing the in vitro metabolic stability of pyrrolopyridine esters. We will explore the enzymatic drivers of their metabolism, detail a robust experimental protocol for comparison, and analyze a case study to illustrate how subtle structural changes can lead to significant differences in metabolic fate.

The Enzymatic Gauntlet: Key Metabolic Pathways

The metabolic stability of a pyrrolopyridine ester is primarily dictated by the interplay between two major enzyme classes: Carboxylesterases and Cytochrome P450s (CYPs) .

  • Carboxylesterases (CES): These are the primary drivers of ester hydrolysis.[3] Found in high concentrations in the liver, plasma, and intestine, CES enzymes catalyze the addition of water to the ester bond, cleaving it to form a more polar carboxylic acid and an alcohol, which are typically more readily excreted.[4] In humans, two major isoforms, hCE1 (predominant in the liver) and hCE2 (abundant in the intestine), are responsible for the metabolism of most ester-containing drugs.[4][5] For pyrrolopyridine esters, this pathway often represents the most significant route of metabolic clearance.

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes, located mainly in the liver, is the engine of Phase I oxidative metabolism.[6] While less likely to directly attack a stable ester bond, CYPs readily oxidize the electron-rich pyrrolopyridine ring system.[7] Common CYP-mediated reactions include aromatic hydroxylation on the pyridine or pyrrole rings and N-oxidation.[7][8] This oxidative metabolism can occur in parallel with ester hydrolysis and is dependent on the presence of cofactors like NADPH.[6][9]

Understanding the competition between these pathways is critical. A compound rapidly cleaved by CES may never have the chance to undergo CYP-mediated oxidation, and vice-versa.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism parent Pyrrolopyridine Ester (Parent Drug) hydrolysis Carboxylic Acid + Alcohol parent->hydrolysis Carboxylesterases (CES) (Hydrolysis) oxidation Oxidized Pyrrolopyridine Ester parent->oxidation CYP450s + NADPH (Oxidation) conjugation Glucuronide/Sulfate Conjugates hydrolysis->conjugation UGTs, SULTs oxidation->conjugation UGTs, SULTs

Caption: Primary metabolic pathways for pyrrolopyridine esters.

Experimental Design: A Framework for Reliable Comparison

To objectively compare the metabolic stability of different pyrrolopyridine esters, a well-controlled in vitro assay is essential. The liver microsome stability assay is a standard, high-throughput method used in early drug discovery to estimate hepatic clearance.[10][11]

Causality Behind Experimental Choices:

  • Test System: We use pooled human liver microsomes (HLM). HLMs are subcellular fractions containing the highest concentration of Phase I metabolic enzymes, particularly CYPs and hCE1.[6][9] Using a pooled sample from multiple donors minimizes the impact of inter-individual variability in enzyme expression.[9]

  • Cofactors: The experiment is run in parallel under two conditions: with and without NADPH.

    • Without NADPH: In this arm, CYP450 enzymes are inactive. Any degradation of the test compound is primarily due to NADPH-independent enzymes like carboxylesterases.

    • With NADPH: The addition of 1 mM NADPH fuels the CYP450 catalytic cycle, allowing for oxidative metabolism to occur alongside hydrolysis.[9]

    • Justification: By comparing the rate of depletion in these two arms, we can dissect the relative contributions of hydrolysis versus oxidation to the compound's overall metabolism.[12]

  • Controls (Self-Validation):

    • Positive Controls: Known metabolically unstable (e.g., Verapamil for CYP3A4) and stable (e.g., Warfarin) compounds are included to validate the metabolic competency of the HLM batch.

    • Negative Control (Minus Enzyme): Incubating the test compound in buffer without microsomes accounts for any non-enzymatic degradation.

  • Analysis Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis.[13][14] Its high sensitivity and specificity allow for accurate quantification of the parent compound's disappearance over time, even in a complex biological matrix.[15]

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_analysis Analysis prep_stock 1. Prepare 10 mM Test Compound Stock (DMSO) start_rxn 4. Initiate Reaction (Add Test Compound to HLM) prep_stock->start_rxn prep_hlm 2. Thaw & Dilute HLM (0.5 mg/mL in Buffer) prep_hlm->start_rxn prep_nadph 3. Prepare NADPH Cofactor Solution prep_nadph->start_rxn timepoints 5. Sample at Timepoints (0, 5, 15, 30, 45 min) start_rxn->timepoints quench 6. Quench Reaction (Acetonitrile + Internal Std.) timepoints->quench centrifuge 7. Centrifuge to Pellet Protein quench->centrifuge lcms 8. LC-MS/MS Analysis of Supernatant centrifuge->lcms data 9. Calculate % Remaining, t½, Clint lcms->data

Caption: Experimental workflow for the microsomal stability assay.

Comparative Case Study: The Impact of Steric Shielding

To illustrate the principles, let's compare three hypothetical pyrrolopyridine esters with variations in the alcohol portion of the ester, a common strategy to modulate metabolic stability.[16][17]

  • Compound A: Methyl Ester (minimal steric hindrance)

  • Compound B: Isopropyl Ester (moderate steric hindrance)

  • Compound C: tert-Butyl Ester (significant steric hindrance)

Detailed Experimental Protocol:

  • Preparation:

    • Thaw a vial of pooled human liver microsomes (e.g., from BioIVT) at 37°C.[18] Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM NADPH regenerating solution in phosphate buffer.

    • Prepare 1 µM working solutions of Compound A, B, and C by diluting from 10 mM DMSO stocks into the phosphate buffer.

  • Incubation:

    • For each compound, set up two sets of reactions: (+NADPH) and (-NADPH).

    • Pre-warm the HLM solution and NADPH solution at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound working solution to the HLM solution. For the (+NADPH) arm, add the NADPH solution.

    • Incubate the reaction plate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[9]

    • Immediately quench the reaction by adding the aliquot to a 96-well plate containing ice-cold acetonitrile with an internal standard (e.g., a structurally similar but stable compound). The acetonitrile precipitates the microsomal proteins, stopping all enzymatic activity.[9]

  • Sample Processing and Analysis:

    • Centrifuge the quenched plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard at each time point.

Data Analysis and Interpretation

The primary data from the LC-MS/MS is the peak area ratio at each time point. The percentage of the parent compound remaining is calculated relative to the 0-minute time point.

Calculations:

  • Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the resulting line is the elimination rate constant (k).

    • Slope (k) = (ln(C₂) - ln(C₁)) / (t₂ - t₁)

    • t½ (min) = 0.693 / |k|

  • Intrinsic Clearance (Clint): This value represents the theoretical maximum clearance rate by the liver if it were not limited by blood flow.

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

Comparative Data Summary:

CompoundEster Groupt½ (-NADPH) (min)t½ (+NADPH) (min)Clint (-NADPH) (µL/min/mg)Clint (+NADPH) (µL/min/mg)Primary Metabolic Route
A Methyl87173.3198.0Hydrolysis (CES)
B Isopropyl252255.463.0Hydrolysis (CES)
C tert-Butyl>6040<23.134.7Oxidation (CYP)
Verapamil(Control)>609<23.1154.0Oxidation (CYP)

Interpretation of Results:

  • Compound A (Methyl Ester): This compound is metabolized very rapidly. The half-life is extremely short even without NADPH (8 min), indicating that rapid hydrolysis by carboxylesterases is the dominant clearance pathway. The addition of NADPH only slightly increases the clearance rate, suggesting CYP-mediated oxidation is a minor contributor. This compound would likely have very poor in vivo stability and low oral bioavailability.

  • Compound B (Isopropyl Ester): The introduction of moderate steric bulk significantly improves metabolic stability. The half-life increases more than three-fold compared to Compound A. Hydrolysis remains the primary route of metabolism, but at a much slower rate.

  • Compound C (tert-Butyl Ester): The bulky tert-butyl group effectively shields the ester bond from carboxylesterases, as evidenced by the very long half-life (>60 min) in the absence of NADPH. However, when CYP enzymes are activated with NADPH, the half-life drops to 40 minutes. This demonstrates a clear shift in the metabolic paradigm: by blocking hydrolysis, we have unmasked CYP-mediated oxidation of the pyrrolopyridine ring as the main clearance pathway for this analogue. This compound has the highest metabolic stability of the series.

Conclusion and Strategic Implications

This comparative guide demonstrates that the in vitro metabolic stability of pyrrolopyridine esters is a delicate balance between hydrolysis and oxidation. The microsomal stability assay, when designed with appropriate controls and cofactor conditions, is a powerful tool to dissect these pathways.

For drug discovery teams, the insights are clear:

  • Simple alkyl esters are often too labile for systemic drug candidates but may be suitable for prodrugs designed for activation in the liver or intestine.

  • Steric hindrance is an effective strategy to slow ester hydrolysis.[19] However, this can shift the metabolic burden to other parts of the molecule, such as the core heterocycle.

  • Blocking one metabolic route may reveal another, and a comprehensive assessment requires evaluating both CES- and CYP-mediated pathways. Strategies to improve stability could involve introducing electron-withdrawing groups to deactivate the aromatic rings towards oxidation.[20]

By systematically applying these principles and robust experimental methodologies, researchers can make informed decisions to design pyrrolopyridine-based drug candidates with optimized pharmacokinetic profiles, increasing their probability of success in clinical development.

References

  • Cyprotex. Microsomal Stability. Evotec. Available from: [Link]

  • La-Beck, N. M., & Williams, M. S. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. Available from: [Link]

  • Di, L. (2014). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. Available from: [Link]

  • Cui, L., et al. (2015). Metabolite identification and quantitation in LC–MS/MS-based metabolomics. RSC Advances, 5(82), 66823-66833. Available from: [Link]

  • Wang, Y., et al. (2005). Species differences in the in vitro metabolic activation of the hepatotoxic pyrrolizidine alkaloid clivorine. Chemical research in toxicology, 18(2), 265-273. Available from: [Link]

  • Sapa, J., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6614. Available from: [Link]

  • Soars, M. G., et al. (2012). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. The AAPS journal, 14(2), 327-342. Available from: [Link]

  • BioIVT. Metabolic Stability Assay Services. Available from: [Link]

  • Comess, K. M. (2022). Drug Modifications to Improve Stability. In An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available from: [Link]

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Comparative

A Senior Application Scientist's Comparative Guide to Cell Permeability Assays for Pyrrolopyridine Derivatives

Introduction: The Permeability Hurdle in Pyrrolopyridine Drug Development Pyrrolopyridines, also known as azaindoles, represent a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Permeability Hurdle in Pyrrolopyridine Drug Development

Pyrrolopyridines, also known as azaindoles, represent a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Their structural similarity to the purine ring of ATP allows them to effectively target the hinge region of kinases, making them a focal point in oncology and immunology research.[2] However, the journey from a potent hit to a bioavailable drug is fraught with challenges, chief among them being the ability to cross biological membranes. Cell permeability is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and, ultimately, its in vivo efficacy.[3][4] Poor membrane permeability often leads to promising candidates failing in later, more expensive stages of development.[3]

This guide provides a comparative analysis of the most common in vitro cell permeability assays, offering a framework for selecting the appropriate method when developing pyrrolopyridine derivatives. We will delve into the mechanistic underpinnings, provide actionable protocols, and present a logical approach to interpreting the data, ensuring your screening cascade is both efficient and predictive.

Understanding the Mechanisms of Permeation

Before comparing assays, it's crucial to understand how small molecules like pyrrolopyridine derivatives traverse a cell membrane. There are two primary passive routes:

  • Transcellular Diffusion: The molecule passes directly through the lipid bilayer of the cell. This pathway is favored by lipophilic compounds.

  • Paracellular Diffusion: The molecule moves through the tight junctions between cells. This route is generally restricted to smaller, hydrophilic molecules.

Beyond passive diffusion, active transport mechanisms involving uptake and efflux transporters (like P-glycoprotein) can significantly impact a compound's net flux across a cellular barrier.[5] An ideal permeability assessment strategy should be able to distinguish between these different transport mechanisms.

The Workhorse Assays: A Head-to-Head Comparison

The three most widely adopted in vitro models for permeability screening are the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 assay, and the Madin-Darby Canine Kidney (MDCK) cell assay. Each offers a unique balance of biological relevance, throughput, and cost.[6]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a cell-free assay that models passive, transcellular diffusion.[7][8] It utilizes a 96-well plate system where a filter support is coated with a lipid solution (often lecithin in dodecane) to form an artificial membrane separating a donor and an acceptor compartment.[8][9] This setup exclusively measures the ability of a compound to diffuse across a lipid barrier, making it a true measure of passive lipophilic permeability.[7]

Experimental Workflow Diagram

Caption: High-level workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol: PAMPA-GIT

  • Membrane Preparation: Prepare a 2% (w/v) solution of lecithin in dodecane. Pipette 5 µL of this solution onto the filter of each well of a 96-well PVDF donor plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Hydration: Add 300 µL of appropriate buffer (e.g., PBS, pH 7.4) to each well of a 96-well acceptor plate.

  • Compound Preparation: Prepare a 10 mM stock solution of your pyrrolopyridine derivative in DMSO. Dilute this to a final concentration of 100 µM in the appropriate donor buffer (e.g., PBS, pH 6.5 to simulate the upper intestine).

  • Assay Start: Add 150 µL of the compound solution to each well of the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate for 4-5 hours at room temperature with gentle shaking.[7][10]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[11]

  • Data Analysis: Calculate the effective permeability (Pe) using the following equation: Pe = C x VA / (Area x Time x (CD - CA)) Where C is a constant related to the volumes of the donor and acceptor wells, VA is the volume of the acceptor well, Area is the surface area of the filter, Time is the incubation time, CD is the concentration in the donor well, and CA is the concentration in the acceptor well.

Caco-2 Permeability Assay

Principle: The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[12] Caco-2 cells, derived from human colorectal adenocarcinoma, spontaneously differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux and uptake transporters (e.g., P-gp, BCRP).[13] This model allows for the simultaneous assessment of passive (transcellular and paracellular) and active transport mechanisms.[14]

Diagram of Caco-2 Assay Principle

Caco2_Principle cluster_membrane Apical Apical (A) (Donor Compartment) Caco2_Monolayer Caco-2 Cell Tight Junction Caco-2 Cell P-gp Efflux Pump Basolateral Basolateral (B) (Receiver Compartment) Caco2_Monolayer:f2->Apical B -> A Filter Porous Filter Support Caco2_Monolayer:f0->Filter A -> B Caco2_Monolayer:f1->Filter Transcellular Transcellular (Passive) Transcellular->Caco2_Monolayer:f0 A -> B Paracellular Paracellular Paracellular->Caco2_Monolayer:f1 Efflux Active Efflux Efflux->Caco2_Monolayer:f2 B -> A

Caption: Transport routes across a Caco-2 cell monolayer.

Detailed Protocol: Caco-2 Bidirectional Assay

  • Cell Seeding: Seed Caco-2 cells onto permeable filter inserts (e.g., 24-well format) at a density of approximately 2.3 x 104 cells/well.[15]

  • Differentiation: Culture the cells for 20-23 days, changing the medium every 2-3 days.[15] The cells will form a differentiated, polarized monolayer.

  • Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be >200 Ω·cm² to ensure tight junction integrity.[15] A low TEER value indicates a leaky monolayer, and the data from that well should be discarded.

  • Assay Setup:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • Prepare the dosing solution of your pyrrolopyridine derivative (e.g., 10 µM in transport buffer).

  • Transport Experiment (A→B and B→A):

    • A→B (Apical to Basolateral): Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.

    • B→A (Basolateral to Apical): Add fresh transport buffer to the apical chamber and the dosing solution to the basolateral chamber.

  • Incubation & Sampling: Incubate the plates at 37°C with 5% CO₂ on an orbital shaker.[15] Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.[13][16]

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt: Rate of compound appearance in the receiver chamber.

      • A: Surface area of the filter.

      • C0: Initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.[13]

Madin-Darby Canine Kidney (MDCK) Assay

Principle: MDCK cells are derived from canine kidney epithelia and form a tight monolayer more quickly than Caco-2 cells (4-5 days).[14] While wild-type MDCK cells have low levels of endogenous transporters, they are often transfected to overexpress specific human transporters, most commonly P-gp (MDCK-MDR1) or BCRP.[17][18] This makes the MDCK assay an excellent tool for specifically investigating whether a compound is a substrate or inhibitor of a particular transporter, which is critical for predicting blood-brain barrier penetration.[17][18]

Comparative Analysis and Selection Strategy

Choosing the right assay depends on the stage of your project and the specific questions you need to answer.

FeaturePAMPACaco-2MDCK / MDCK-MDR1
Principle Artificial Lipid MembraneDifferentiated Human Colon CellsPolarized Canine Kidney Cells
Transport Measured Passive TranscellularPassive (Transcellular & Paracellular), Active TransportPrimarily Passive; Specific Active Transport in transfected lines
Biological Relevance Low (no transporters, no paracellular route)High (gold standard for intestinal absorption)Moderate to High (excellent for specific transporter interactions)
Throughput HighLow to MediumMedium
Assay Time < 1 day~21 days~5 days
Cost LowHighMedium
Best For Early-stage screening of passive permeabilityPredicting human oral absorption, identifying effluxConfirming specific transporter substrates (e.g., P-gp)

Decision-Making Flowchart

Assay_Selection Start Start: New Pyrrolopyridine Series Screening_Stage Early Stage? (High number of compounds) Start->Screening_Stage PAMPA Use PAMPA Assay Screening_Stage->PAMPA Yes Caco2 Use Caco-2 Assay Screening_Stage->Caco2 No (Lead Optimization) PAMPA_Result High Pe? PAMPA->PAMPA_Result PAMPA_Result->Caco2 Yes Poor_Candidate Poor Permeability (Redesign/Reprioritize) PAMPA_Result->Poor_Candidate No Caco2_Result High Papp (A->B)? Efflux Ratio < 2? Caco2->Caco2_Result MDCK Use MDCK-MDR1 Assay Caco2_Result->MDCK No (ER > 2) Good_Candidate Good Oral Absorption Candidate Caco2_Result->Good_Candidate Yes Efflux_Issue Efflux Substrate (Consider for BBB/PK) MDCK->Efflux_Issue

Caption: A logical workflow for selecting permeability assays during drug discovery.

Data Interpretation: A Case Study with Pyrrolopyridine Derivatives

Let's consider a hypothetical dataset for three pyrrolopyridine derivatives to illustrate how to interpret the results from this tiered screening approach.

CompoundPAMPA Pe (10-6 cm/s)Caco-2 Papp (A→B) (10-6 cm/s)Caco-2 Papp (B→A) (10-6 cm/s)Caco-2 Efflux RatioMDCK-MDR1 Efflux RatioPredicted Absorption
PYP-001 15.212.514.11.11.3High
PYP-002 0.80.50.61.2N/ALow
PYP-003 18.92.125.212.010.5Low to Moderate
Controls
Atenolol< 0.5< 1.0< 1.0~1.0~1.0Low (~50%)
Propranolol> 10.0> 10.0> 10.0~1.0~1.0High (>90%)

Analysis:

Conclusion and Recommendations

The selection of a permeability assay is a strategic decision that should be tailored to the goals of your research program. For early-stage discovery involving large numbers of pyrrolopyridine analogues, the high-throughput, cost-effective PAMPA assay is an excellent tool for filtering out compounds with poor passive diffusion. As you move into lead optimization, the Caco-2 assay becomes indispensable for its ability to provide a more holistic and predictive measure of human intestinal absorption, including the impact of efflux transporters.[16] Finally, for compounds where transporter interactions are suspected, or for CNS-targeted programs, specific transfected cell lines like MDCK-MDR1 are crucial for definitive mechanistic insights. By employing this tiered and logical approach, you can efficiently identify pyrrolopyridine derivatives with a higher likelihood of success in vivo, ultimately saving time and resources in the long journey of drug development.

References

  • Title: Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements Source: Journal of Chemical Information and Modeling - ACS Publications URL: [Link]

  • Title: Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development Source: Boster, Antibody and ELISA Experts URL: [Link]

  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: Molecules - MDPI URL: [Link]

  • Title: How to perform the MDCK Permeability experiment in drug discovery Source: YouTube URL: [Link]

  • Title: In Vitro Permeability Assay Source: Creative Bioarray URL: [Link]

  • Title: Comparison between Caco-2 permeability and PAMPA permeability. Source: ResearchGate URL: [Link]

  • Title: Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors Source: PubMed URL: [Link]

  • Title: A novel cell permeability assay for macromolecules Source: PMC - NIH URL: [Link]

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Evotec URL: [Link]

  • Title: Caco-2 Permeability Assay Source: Evotec URL: [Link]

  • Title: MDCK-MDR1 Permeability Assay Source: Evotec URL: [Link]

  • Title: How to interpret pkCSM results Source: Biosig Lab URL: [Link]

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  • Title: MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening Source: PubMed URL: [Link]

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  • Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source: JRC Big Data Analytics Platform URL: [Link]

  • Title: Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review Source: PubMed URL: [Link]

  • Title: Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for profiling drug candidate permeability Source: Ingenta Connect URL: [Link]

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  • Title: Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach Source: ResearchGate URL: [Link]

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  • Title: Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors Source: ResearchGate URL: [Link]

  • Title: In Vitro Methods for Measuring the Permeability of Cell Monolayers Source: MDPI URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

As researchers and drug development professionals, our work with novel chemical entities like Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is foundational to therapeutic innovation. This compound, belonging to...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is foundational to therapeutic innovation. This compound, belonging to the pyrrolopyridine class, is a key building block in the synthesis of various bioactive molecules.[1][2][3][4][5] Given its potential biological activity and the general reactivity of related heterocyclic compounds, a stringent and well-understood personal protective equipment (PPE) protocol is not just a matter of compliance, but a cornerstone of safe and effective research. This guide provides a detailed, experience-driven framework for the safe handling of this compound, ensuring the protection of laboratory personnel.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive toxicological profile for Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate may not be extensively documented, the known hazards of structurally similar pyrrolopyridine and aromatic heterocyclic compounds provide a strong basis for a cautious approach. The primary anticipated risks include:

  • Skin and Eye Irritation: Direct contact with related compounds is known to cause skin and serious eye irritation.[6][7]

  • Respiratory Tract Irritation: Inhalation of dusts or aerosols may lead to respiratory irritation.[6][7][8]

  • Harmful if Swallowed: Oral ingestion of analogous compounds is considered harmful.[6]

Given these potential hazards, a comprehensive PPE strategy is mandatory to prevent accidental exposure.

Essential Personal Protective Equipment

The following is a detailed breakdown of the minimum required PPE for handling Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. The principle here is to create a barrier between you and the chemical, assuming it is hazardous upon contact.

Eye and Face Protection: The First Line of Defense

Chemical splash goggles are the minimum and mandatory eye protection. They should be ANSI Z87.1-compliant and provide a complete seal around the eyes to protect against splashes and airborne particles.[9]

  • Causality: Standard safety glasses do not provide adequate protection from chemical splashes, which can easily reach the eye from the sides or top. Goggles form a protective seal, which is critical when working with potentially corrosive or irritating liquids and solids.[10][11]

  • Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger quantities or when a reaction is under pressure, a face shield should be worn in addition to chemical splash goggles.[10][11] The face shield offers a broader barrier, protecting the entire face and neck.[10][12]

Hand Protection: Selecting the Right Gloves

The choice of gloves is critical and should be based on chemical compatibility and the nature of the work being performed. For handling Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, nitrile gloves are a suitable initial choice due to their general resistance to a range of chemicals.

  • Causality: The effectiveness of a glove material is a function of its resistance to permeation and degradation by the specific chemical. While specific breakthrough data for this compound is unavailable, nitrile offers a good balance of chemical resistance and dexterity for general laboratory tasks.[11]

  • Best Practices:

    • Double Gloving: When handling the pure compound or concentrated solutions, wearing two pairs of nitrile gloves is highly recommended. This provides an additional layer of protection in case the outer glove is compromised.[12]

    • Regular Changes: Gloves should be changed immediately if they become contaminated. In any case, it is good practice to change gloves periodically (e.g., every 30-60 minutes) during prolonged handling sessions, as the protective properties of the glove material can degrade over time.[12]

    • Proper Removal: Always inspect gloves for tears or punctures before use. When removing gloves, do so without touching the outer surface with your bare skin to prevent cross-contamination.[13]

Glove MaterialRecommended UseNot Recommended For
Nitrile General handling, protection against solvents, oils, and limited exposure to acids and bases.[11]Prolonged exposure to certain organic solvents. Always check compatibility charts for specific solvents used in your procedure.
Latex Protection against biological and water-based materials.Not suitable for most organic solvents. Can cause allergic reactions.[11]
Neoprene Good for handling acids, bases, alcohols, and hydrocarbons.[11]Not ideal for halogenated and aromatic hydrocarbons.[11]
Body Protection: The Laboratory Coat

A long-sleeved laboratory coat is mandatory to protect your skin and personal clothing from spills and contamination.[11]

  • Causality: The lab coat provides a removable barrier. In the event of a significant spill, a contaminated lab coat can be quickly removed to minimize chemical contact with the skin.

  • Material and Fit: Choose a lab coat made of a flame-resistant material like cotton or a specialized flame-resistant fabric. The coat should fit well and be fully buttoned.

Respiratory Protection: When to Use a Respirator

Respiratory protection is necessary when there is a potential for inhaling airborne particles of the compound.

  • Situations Requiring Respiratory Protection:

    • Handling the solid compound outside of a certified chemical fume hood.

    • Weighing or transferring the powder, which can generate dust.

    • Cleaning up spills of the solid material.

  • Recommended Respirators:

    • For nuisance dust levels, a P95 or P1 (EU EN 143) particle respirator may be sufficient.[13]

    • For higher potential exposures or when handling larger quantities, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge, which provides protection against organic vapors, acid gases, and particulates, offers a higher level of safety.[13]

  • Fit Testing and Training: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with institutional and regulatory standards.

Step-by-Step PPE Protocol for Handling

The following workflow outlines the procedural steps for donning and doffing PPE when working with Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

Donning PPE Workflow

G cluster_prep Preparation cluster_donning Donning Sequence cluster_entry Laboratory Entry A Inspect all PPE for damage B Wash and dry hands thoroughly A->B C Don Lab Coat B->C D Don Respirator (if required) C->D E Don Eye and Face Protection D->E F Don Gloves (Double Pair) E->F G Enter designated handling area F->G

Caption: Sequential process for correctly putting on PPE before handling the compound.

Doffing PPE Workflow

G cluster_exit Exiting Handling Area cluster_doffing Doffing Sequence cluster_final Final Steps A Remove outer pair of gloves B Remove Lab Coat A->B C Remove Eye and Face Protection B->C D Remove inner pair of gloves C->D E Wash hands thoroughly D->E

Caption: Safe removal and disposal sequence for PPE after handling the compound.

Emergency Procedures and Decontamination

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[6][14] Seek medical attention if irritation develops or persists.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[6] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]

Contaminated PPE must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6][14] Do not reuse disposable PPE.

Disposal Plan

All materials contaminated with Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, including disposable PPE, should be considered hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a designated, sealed container.

  • Liquid Waste: Solutions containing the compound should be collected in a properly labeled, sealed waste container.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[6][14] Do not dispose of this chemical down the drain.[13]

By adhering to these rigorous PPE and handling protocols, you can effectively mitigate the risks associated with this novel compound, fostering a safe and productive research environment.

References

  • Capot Chemical. (2026). MSDS of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
  • ChemScene. (2025).
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2012).
  • LookChem. (n.d.).
  • New Jersey Department of Health. (1999). Common Name: 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • Echemi. (n.d.).
  • SynQuest Labs. (n.d.).
  • Jubilant Ingrevia Limited. (n.d.).
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • MDPI. (n.d.).
  • University of Colorado Boulder. (n.d.). Chemical Safety PPE | Environmental Health & Safety.
  • ACS Publications. (n.d.). Pyrrolopyridine or Pyrazolopyridine Derivatives | ACS Medicinal Chemistry Letters.
  • ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry.
  • ACS Publications. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors | Journal of Medicinal Chemistry.

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
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Reactant of Route 2
Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
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